1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane
Description
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring bromine and chlorodifluoromethyl substituents at the 1- and 3-positions, respectively. The BCP core is a strained, rigid scaffold widely used in medicinal chemistry as a bioisostere for aromatic rings, tert-butyl groups, and alkynes due to its three-dimensionality and ability to improve physicochemical properties such as lipophilicity, solubility, and metabolic stability . The bromine atom serves as a versatile synthetic handle for further functionalization (e.g., cross-coupling reactions), while the chlorodifluoromethyl group enhances electronegativity and modulates steric effects, making this compound a valuable intermediate in drug discovery and materials science .
Properties
Molecular Formula |
C6H6BrClF2 |
|---|---|
Molecular Weight |
231.46 g/mol |
IUPAC Name |
1-bromo-3-[chloro(difluoro)methyl]bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H6BrClF2/c7-5-1-4(2-5,3-5)6(8,9)10/h1-3H2 |
InChI Key |
PICIQDMYHOEMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of halogenated reagents to [1.1.1]propellane, a highly strained and reactive precursor . The reaction conditions often include the use of radical initiators such as triethylborane and photoredox catalysts to facilitate the addition of halogen atoms to the bicyclo[1.1.1]pentane framework .
Industrial production methods for this compound may involve large-scale synthesis using similar radical addition techniques, with optimization for yield and purity. The scalability of these methods is crucial for the commercial availability of this compound .
Chemical Reactions Analysis
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents .
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding hydrocarbons.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of various oxidized products.
Scientific Research Applications
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity and selectivity of drug candidates by providing a rigid and three-dimensional structure .
Comparison with Similar Compounds
Fluorinated BCPs
- 2,2-Difluorobicyclo[1.1.1]pentanes (BCP-F₂) : Synthesized via difluorocarbene insertion, these derivatives exhibit reduced lipophilicity (clogP = 3.3) compared to fluorophenyl analogs (clogP = 4.9–5.4), offering advantages in solubility and bioavailability .
- 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane (CAS 2402831-33-6) : This compound combines bromine and fluorine substituents, with a molecular weight of 273.1 g/mol. Its lipophilicity (clogP ≈ 3.5) is slightly higher than BCP-F₂ due to the phenyl group but lower than aromatic systems .
Chlorinated and Brominated BCPs
- 1-Bromo-3-(chlorodifluoromethyl)BCP : The chlorodifluoromethyl group introduces both chlorine and fluorine atoms, balancing electronegativity and steric bulk. Its clogP is predicted to be higher than BCP-F₂ (clogP ≈ 3.3) but lower than trifluoromethylphenyl analogs (clogP ≈ 5.4) .
- 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1980044-16-3) : This brominated BCP derivative has a molecular weight of 267.12 g/mol and a density of 1.758 g/cm³. Its acidity (pKa ≈ 4.79) suggests moderate solubility in physiological conditions .
Physicochemical Properties
Lipophilicity
| Compound | clogP | Comparison to Aromatic Analogs |
|---|---|---|
| BCP-F₂ | 3.3 | 2 orders lower than fluorophenyl |
| 1-Bromo-3-(chlorodifluoromethyl)BCP | ~3.8* | Intermediate between BCP-F₂ and Ph-CF₃ |
| Trifluoromethylphenyl (Ph-CF₃) | 5.4 | Higher lipophilicity limits solubility |
*Estimated based on substituent contributions .
Solubility and Stability
- Fluorinated BCPs (e.g., BCP-F₂) show enhanced aqueous solubility compared to aromatic counterparts, critical for oral bioavailability .
- Brominated BCPs, including 1-bromo-3-(chlorodifluoromethyl)BCP, are stable under standard storage conditions but reactive in cross-coupling reactions due to the C–Br bond .
Key Strategies for Halogenated BCPs
- Carbene Insertion : Dichlorocarbene or difluorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dihalo-BCPs, which can be reduced or further functionalized .
- Radical Cross-Coupling : Fe-catalyzed multicomponent reactions enable the introduction of diverse substituents, including bromine and fluorinated groups .
- Decarboxylative Heteroarylation : Minisci-type reactions functionalize bridge positions with heteroaryl groups, though bridgehead modifications remain more straightforward .
Medicinal Chemistry
- Bioisosteric Replacement : BCPs replace aromatic rings in inhibitors (e.g., LpPLA2 inhibitors like darapladib), reducing planar toxicity and improving metabolic stability .
- Fluorinated BCPs : Used in amine derivatives to mitigate basicity-induced toxicity while retaining target engagement .
Materials Science
- Liquid Crystals : Nickel-/palladium-catalyzed cross-coupling of brominated BCPs enables the synthesis of rigid, rod-like structures for liquid crystalline materials .
- Coordination Polymers : BCP-based diphosphine ligands form stable complexes with metals (e.g., Au, Eu) for catalytic and photonic applications .
Biological Activity
1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane (CAS No. 137741-18-5) is a halogenated bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring a bicyclo[1.1.1]pentane core, allows it to function as a bioisostere for traditional drug scaffolds, potentially enhancing the pharmacokinetic properties of drug candidates.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential applications in drug development and its interactions with biological systems.
Research indicates that compounds like this compound can exhibit significant biological activity due to their ability to mimic the structure of natural substrates or ligands in biological pathways. The incorporation of halogens can enhance lipophilicity and metabolic stability, which are critical for improving the pharmacological profile of lead compounds .
Synthesis and Functionalization
A study by Rentería-Gómez et al. highlights the synthesis of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes, demonstrating that these compounds can be synthesized under mild conditions and exhibit broad substrate scope . This flexibility in synthesis allows for the exploration of various substituents that can modulate biological activity.
Pharmacological Applications
Bicyclo[1.1.1]pentanes have been recognized as important motifs in drug design due to their ability to improve metabolic stability and solubility . For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents and in the treatment of viral infections.
Data Table: Summary of Biological Activities
| Study/Source | Biological Activity | Findings |
|---|---|---|
| Rentería-Gómez et al., 2018 | Synthesis and application | Demonstrated broad substrate scope and potential for drug development |
| Advanced ChemBlocks | Chemical properties | High purity (≥97%) and favorable physicochemical properties |
| PubChem | Structural data | Identified as a bioisostere with enhanced pharmacokinetic properties |
Q & A
Q. What are the preferred synthetic routes for 1-bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane, and how do reaction conditions influence yield?
The synthesis leverages the high ring strain of bicyclo[1.1.1]pentane frameworks to facilitate functionalization. Key methods include:
- Photochemical reactions : Irradiating [1.1.1]propellane precursors with UV light enables radical-mediated bromoalkylation and chlorodifluoromethylation. Optimized flow systems improve efficiency and reduce side products compared to batch methods .
- Stepwise functionalization : Starting with bicyclo[1.1.1]pentane derivatives, sequential bromination (e.g., using NBS) and chlorodifluoromethylation (via nucleophilic substitution or radical pathways) are employed. Solvent polarity and temperature control are critical to minimize ring-opening side reactions .
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s structural and electronic properties?
The bicyclo[1.1.1]pentane core imposes:
- High ring strain (~70 kcal/mol), increasing reactivity for substitution or cross-coupling reactions .
- 3D geometry : The bridgehead substituents (Br and ClCF₂) adopt orthogonal positions, creating steric hindrance that impacts regioselectivity in downstream reactions .
- Electrophilic character : The bromine atom acts as a leaving group, while the chlorodifluoromethyl group enhances electrophilicity for nucleophilic attacks .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves strained bicyclic geometry and substituent positions .
- ¹H/¹³C NMR : Distinct bridgehead proton signals (δ ~2.5–3.5 ppm) and CF₂ coupling patterns confirm substitution .
- HRMS and IR spectroscopy : Validate molecular formula and functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How does this compound serve as a bioisostere in drug design, and what pharmacokinetic advantages does it offer?
The bicyclo[1.1.1]pentane motif replaces aromatic rings (e.g., phenyl) to:
- Improve solubility : Reduced π-stacking interactions enhance aqueous solubility by 2–5× compared to planar aromatics .
- Boost metabolic stability : Resistance to cytochrome P450 oxidation increases half-life (e.g., IDO1 inhibitors showed >90% stability in human liver microsomes) .
- Enhance passive permeability : The 3D structure reduces polar surface area, improving blood-brain barrier penetration in CNS-targeted therapies .
Q. What strategies resolve contradictions in reported synthetic yields for bicyclo[1.1.1]pentane derivatives?
Discrepancies arise from:
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
- Substituent tuning : Replacing Br with iodine increases leaving-group ability for SN2 reactions, while varying the ClCF₂ group modulates steric bulk and electronic effects .
- Computational modeling : DFT calculations predict bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol), guiding reaction design .
Q. What role does this compound play in strain-release cross-coupling reactions?
The strained core enables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
